molecular formula C8H10O4 B095335 (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid CAS No. 15573-40-7

(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid

Cat. No. B095335
CAS RN: 15573-40-7
M. Wt: 170.16 g/mol
InChI Key: ILUAAIDVFMVTAU-PHDIDXHHSA-N
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Description

“(1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid” is a chemical compound with the empirical formula C8H12O4 and a molecular weight of 172.18 . It is also known by the synonyms “(1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid” and "(1R,2R)-(-)-Hexahydrophthalic acid" .


Molecular Structure Analysis

The molecular structure of “(1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid” can be analyzed using various techniques. The compound has a molecular formula of C8H12O4 and a monoisotopic mass of 172.073563 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid” are not available, it’s important to note that the compound, like other carboxylic acids, can participate in various chemical reactions, including esterification and decarboxylation .


Physical And Chemical Properties Analysis

“(1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid” has a melting point range of 177-180 °C . It has a specific rotation [α²0/D (c=1 in Aceton) of -20.0 - -19.0 ° .

Scientific Research Applications

Organic Synthesis Intermediates

(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid: is utilized as an intermediate in organic chemical synthesis. This compound’s chiral nature makes it valuable for constructing complex molecules with specific stereochemistry, which is crucial in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The asymmetric reductive amination reactions catalyzed by enzymes can use (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid to produce opines. These opines serve as building blocks for pharmaceuticals due to their defined biochemical roles and potential therapeutic properties .

Chiral Separation Materials

Chiral compounds like (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid are essential for creating materials used in enantioselective recognition and separation. This application is significant in industries that require pure enantiomers, such as pharmaceuticals, where the efficacy and safety of chiral drugs can depend on their enantiomeric composition .

Enzyme Discovery

Metagenome mining has led to the discovery of enzymes that show unique substrate specificity towards compounds like (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid . These enzymes are valuable for biotechnological applications, including the synthesis of chiral amines .

Material Science

The chiral centers in (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid can influence the conformation and properties of materials. This is particularly relevant in the development of polymers and crystals with specific photoelectric, mechanical, or conductive properties .

Safety and Hazards

The safety data sheet for a similar compound, “(1R,2R)-(-)-1,2-Diaminocyclohexane”, indicates that it causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Future Directions

Chiral compounds like “(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid” have potential applications in various fields. For instance, they can be used in the development of chiral AIE polymers, which have gained widespread interests due to their superior luminescent properties and a wide range of potential applications . Another study suggests that chiral porphyrinoids can be used for the recognition of a multitude of chiral organic guests through several spectroscopic techniques .

properties

IUPAC Name

(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUAAIDVFMVTAU-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid

CAS RN

15573-40-7
Record name 4-Cyclohexene-1,2-dicarboxylic acid, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-Cyclohex-4-ene-1,2-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F3AF44G56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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